6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a phenyl group and a piperidinylmethyl substituent
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to interact with a wide range of targets, including various receptors and enzymes .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling pathways .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as modulation of cellular activity .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a phenyl-substituted pyridazinone with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydropyridazinone derivatives.
Substitution: The phenyl and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation, while nucleophiles like amines or thiols can be used for further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various dihydropyridazinone derivatives.
Scientific Research Applications
6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.
Pyridazinone Derivatives: Other pyridazinone derivatives also exhibit a range of biological activities and are used in drug development.
Uniqueness
6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of a phenyl group and a piperidinylmethyl substituent on the pyridazinone core. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
6-phenyl-2-(piperidin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16-7-6-15(14-4-2-1-3-5-14)18-19(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPVCLQHHAILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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